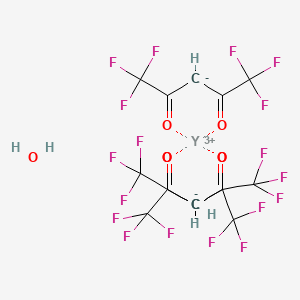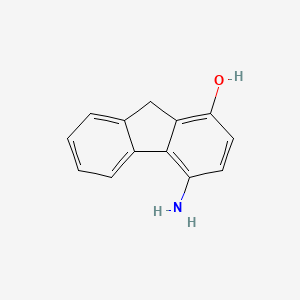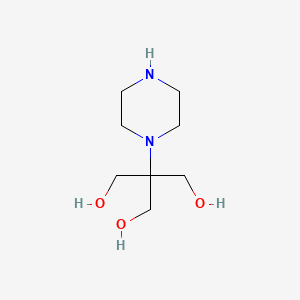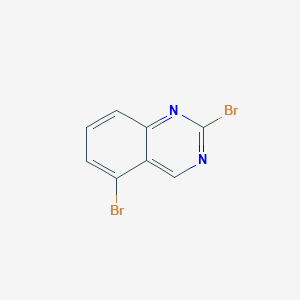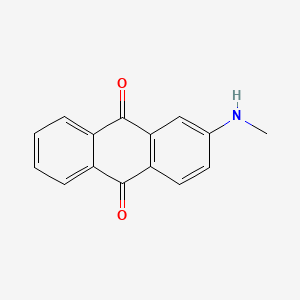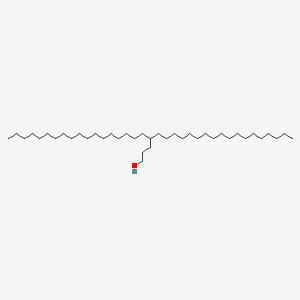
4-Octadecyldocosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octadecyldocosan-1-ol, also known as 1-Docosanol, 4-octadecyl, is a long-chain primary fatty alcohol with the molecular formula C40H82O and a molecular weight of 579.08 g/mol . This compound is characterized by its appearance as a colorless to pale yellow crystalline solid or white waxy solid . It is slightly soluble in water but soluble in organic solvents such as ether and alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octadecyldocosan-1-ol can be synthesized through various methods. One common method involves the reaction of ethylene with octadecanol under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined and subjected to controlled conditions to maximize yield and purity . The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Octadecyldocosan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions may involve halogenating agents or other nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or other reduced forms of the compound .
Scientific Research Applications
4-Octadecyldocosan-1-ol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Octadecyldocosan-1-ol, particularly in its antiviral applications, involves the inhibition of fusion between the plasma membrane of human cells and the viral envelope of herpes simplex virus . This prevents the virus from entering the cells and replicating, thereby reducing the severity and duration of viral infections .
Comparison with Similar Compounds
Docosan-1-ol: A long-chain primary fatty alcohol similar to 4-Octadecyldocosan-1-ol but with a shorter carbon chain.
Behenyl Alcohol: Another long-chain fatty alcohol used in similar applications, such as cosmetics and personal care products.
Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like docosan-1-ol and behenyl alcohol provides it with unique solubility and emulsifying characteristics .
Properties
Molecular Formula |
C40H82O |
|---|---|
Molecular Weight |
579.1 g/mol |
IUPAC Name |
4-octadecyldocosan-1-ol |
InChI |
InChI=1S/C40H82O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-40(38-35-39-41)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h40-41H,3-39H2,1-2H3 |
InChI Key |
XGXYAVPJFAHZML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


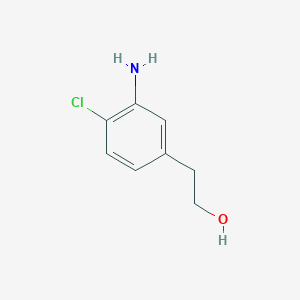
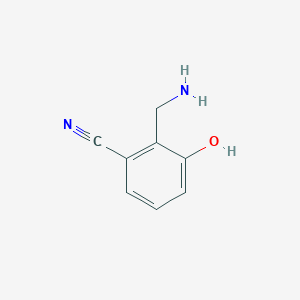


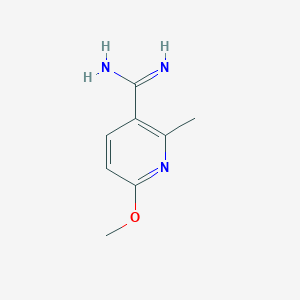
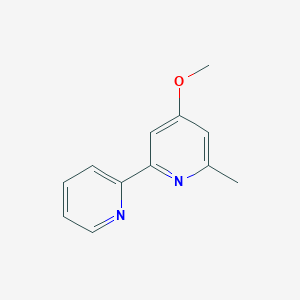
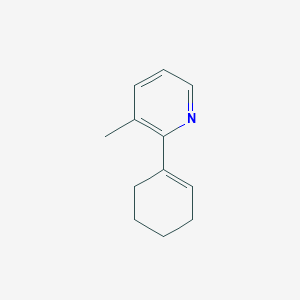
![N-cyclohexylcyclohexanamine;(2S)-8-[(2-methylpropan-2-yl)oxy]-8-oxo-2-(phenylmethoxycarbonylamino)octanoic acid](/img/structure/B13135035.png)
